molecular formula C12H21N3O4 B3024159 H-Pro-Val-Gly-OH CAS No. 67341-70-2

H-Pro-Val-Gly-OH

Cat. No.: B3024159
CAS No.: 67341-70-2
M. Wt: 271.31 g/mol
InChI Key: FUOGXAQMNJMBFG-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Val-Gly-OH is a tripeptide composed of proline, valine, and glycine. This compound is of significant interest in the field of peptide chemistry due to its structural simplicity and potential biological activities. Tripeptides like this compound are often studied for their role in protein synthesis, signaling pathways, and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Pro-Val-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the First Amino Acid: The first amino acid, proline, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, valine, is coupled using a coupling reagent such as HATU or DIC.

    Repetition: The process is repeated for the third amino acid, glycine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial synthesis often employs automated peptide synthesizers to increase efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: H-Pro-Val-Gly-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can yield peptide analogs with altered biological activities.

Scientific Research Applications

H-Pro-Val-Gly-OH has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthesis protocols.

    Biology: Studied for its role in protein-protein interactions and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including as a scaffold for drug design and delivery.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Pro-Val-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

    H-Lys-Ala-Val-Gly-OH: A tetrapeptide with immunostimulatory activity.

    H-Pro-Lys-Lys-Gly-OH: Another tetrapeptide with potential therapeutic applications.

    H-Pro-Ala-Lys-Val-OH: A tetrapeptide studied for its biological activities.

Comparison: H-Pro-Val-Gly-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4/c1-7(2)10(12(19)14-6-9(16)17)15-11(18)8-4-3-5-13-8/h7-8,10,13H,3-6H2,1-2H3,(H,14,19)(H,15,18)(H,16,17)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOGXAQMNJMBFG-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.